

"N-1,3-benzothiazol-2-yl-2-chloroacetamide" physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-1,3-benzothiazol-2-yl-2-chloroacetamide*

Cat. No.: *B1298289*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **N-1,3-Benzothiazol-2-yl-2-chloroacetamide**

Introduction

N-1,3-benzothiazol-2-yl-2-chloroacetamide is a derivative of benzothiazole that has garnered significant interest within the medicinal chemistry landscape.^{[1][2]} Its structural framework, featuring a bicyclic system composed of a fused benzene and thiazole ring, is a key contributor to its diverse biological activities.^{[1][2]} This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potential multitarget antidiabetic drugs and compounds with antimicrobial and antitumor properties.^{[1][2]} This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visualization of the synthetic pathway.

Physicochemical Properties

The physical and chemical characteristics of **N-1,3-benzothiazol-2-yl-2-chloroacetamide** are fundamental to its application in research and drug development. These properties influence its reactivity, formulation, and pharmacokinetic profile. A summary of its key physical properties is presented below.

Property	Value	Reference
Molecular Formula	$C_9H_7ClN_2OS$	[2]
Molecular Weight	226.68 g/mol	[2]
Appearance	Crystalline solid	[2]
Melting Point	156.5–159.3 °C (may vary based on synthesis and purity)	[1]
Topological Polar Surface Area (TPSA)	70.2 Å ²	[3]
XLogP3	2.4 - 2.5	[3] [4]
InChI Key	CMUZFXFDVGLPGO-UHFFFAOYSA-N	[2]
CAS Number	3028-02-2	[1] [2]

Spectral Data

Characterization of **N-1,3-benzothiazol-2-yl-2-chloroacetamide** is typically confirmed through various spectroscopic methods. While specific spectral data from a single definitive source is not provided, synthesis literature consistently relies on IR, ¹H-NMR, and ¹³C-NMR to verify the structure of this and closely related compounds.[\[5\]](#)

- ¹H NMR: Proton NMR is used to confirm the presence of aromatic protons on the benzothiazole ring system and the methylene protons of the chloroacetamide group.[\[6\]](#)
- ¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule, including the carbonyl carbon of the amide and the carbons within the benzothiazole core.[\[7\]](#)
- IR Spectroscopy: Infrared spectroscopy is employed to identify key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the C-Cl bond.

Experimental Protocols

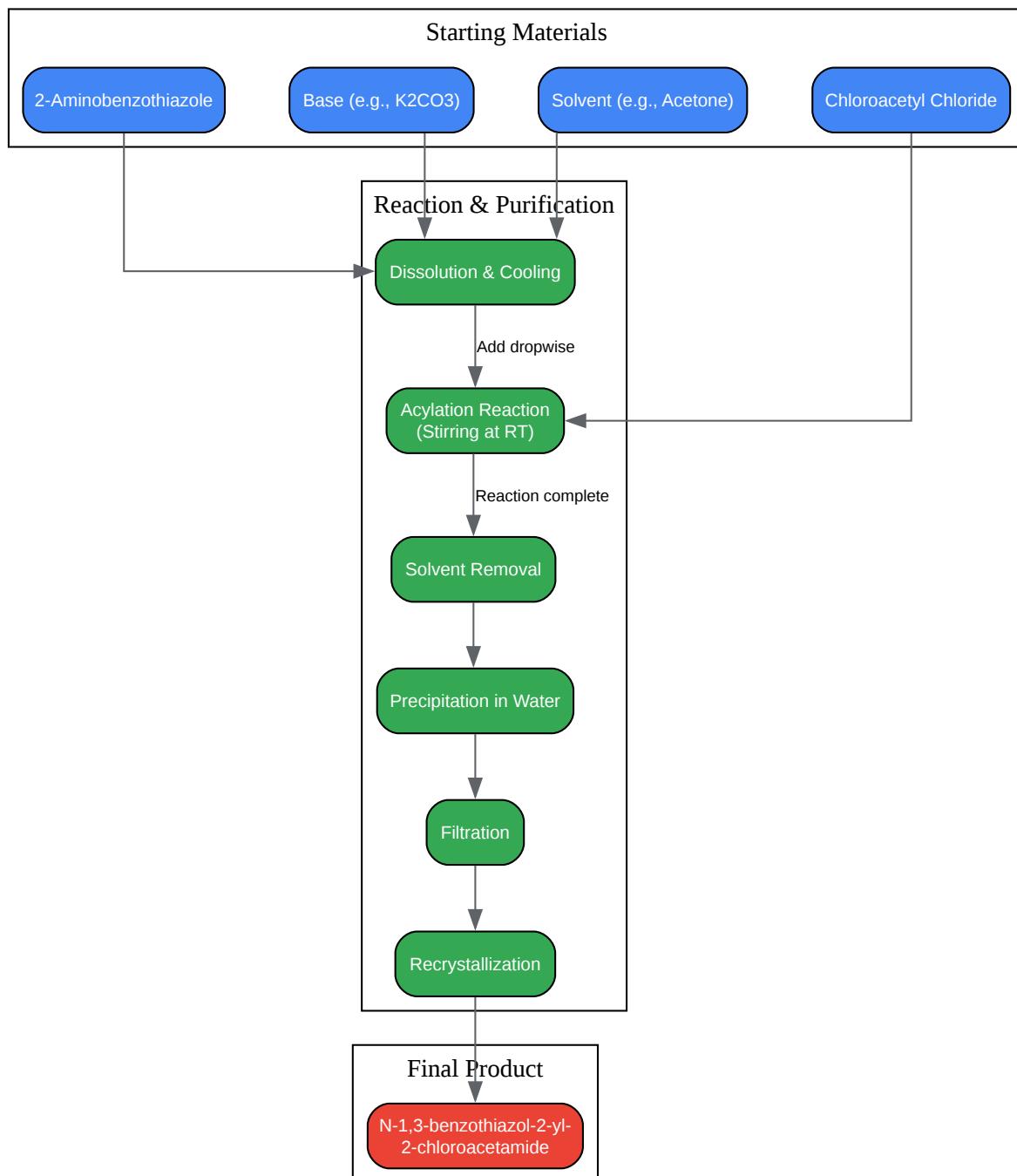
The synthesis of **N-1,3-benzothiazol-2-yl-2-chloroacetamide** is a well-established procedure in organic synthesis, primarily involving the acylation of 2-aminobenzothiazole.

General Synthesis Protocol: Chloroacetylation of 2-Aminobenzothiazole

This protocol describes a common method for synthesizing the title compound.[\[2\]](#)[\[8\]](#)

Materials:

- 2-Aminobenzothiazole
- Chloroacetyl chloride
- Acetone or Chloroform (as solvent)
- Potassium carbonate or Sodium bicarbonate (as base)
- Water
- Ethanol (for recrystallization)


Procedure:

- Dissolve 2-aminobenzothiazole in a suitable solvent such as acetone or chloroform in a reaction flask.[\[2\]](#)[\[8\]](#)
- Add a base, like potassium carbonate, to the mixture.[\[2\]](#)
- Cool the mixture in an ice bath.
- Add chloroacetyl chloride dropwise to the cooled solution while stirring.[\[8\]](#)
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 9-10 hours) to ensure the reaction goes to completion.[\[2\]](#)[\[8\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, remove the solvent under reduced pressure.[8]
- Add water to the residue to precipitate the crude product.[8]
- Stir the mixture for approximately 30 minutes, then collect the solid product by filtration.[8]
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield **N-1,3-benzothiazol-2-yl-2-chloroacetamide** as a solid.[9]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for **N-1,3-benzothiazol-2-yl-2-chloroacetamide**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-1,3-benzothiazol-2-yl-2-chloroacetamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]
- 2. Buy N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 [smolecule.com]
- 3. N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide | C9H7ClN2OS | CID 16205187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. jchr.org [jchr.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["N-1,3-benzothiazol-2-yl-2-chloroacetamide" physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1298289#n-1-3-benzothiazol-2-yl-2-chloroacetamide-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com